molecular formula C22H21BrF3NO2 B11570136 1-{5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

1-{5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone

Cat. No.: B11570136
M. Wt: 468.3 g/mol
InChI Key: DDHYORMPCLPUOI-UHFFFAOYSA-N
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Description

1-{5-BROMO-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-{5-BROMO-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves several steps. The key steps include the formation of the indole core, bromination, and the introduction of the trifluoroethanone group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions including:

Scientific Research Applications

1-{5-BROMO-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-BROMO-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors in the body, leading to its biological effects. The trifluoroethanone group can enhance the compound’s stability and binding affinity to its targets. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 1-{5-BROMO-1-[2-(4-TERT-BUTYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-2,2,2-TRIFLUOROETHAN-1-ONE include other indole derivatives such as:

Properties

Molecular Formula

C22H21BrF3NO2

Molecular Weight

468.3 g/mol

IUPAC Name

1-[5-bromo-1-[2-(4-tert-butylphenoxy)ethyl]indol-3-yl]-2,2,2-trifluoroethanone

InChI

InChI=1S/C22H21BrF3NO2/c1-21(2,3)14-4-7-16(8-5-14)29-11-10-27-13-18(20(28)22(24,25)26)17-12-15(23)6-9-19(17)27/h4-9,12-13H,10-11H2,1-3H3

InChI Key

DDHYORMPCLPUOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCN2C=C(C3=C2C=CC(=C3)Br)C(=O)C(F)(F)F

Origin of Product

United States

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